molecular formula C14H19N5O2 B2366018 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1448071-50-8

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2366018
CAS No.: 1448071-50-8
M. Wt: 289.339
InChI Key: WPLLEBXKLFVBAR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would need to be determined through methods such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Research into the reaction mechanisms involving pyrazolo[5,1-c][1,2,4]triazines and related compounds reveals complex processes such as ANRORC rearrangements and N-formylation, contributing to the field of organic synthesis. For instance, Ledenyova et al. (2018) explored the unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, providing insights into the synthetic pathways and structural elucidation of novel compounds (Ledenyova et al., 2018).

Anticancer and Antimicrobial Activities

The compound's derivatives have shown promising results in anticancer and antimicrobial activities. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar structural analogs, demonstrated potent cytotoxic effects against various cancer cell lines, highlighting the potential for therapeutic applications in oncology (Deady et al., 2003). Moreover, the synthesis of new pyrazoline and pyrazole derivatives has been linked to significant biocidal properties against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).

Antibacterial and Antifungal Agents

Further studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown substantial antimicrobial efficacy, suggesting these compounds as promising leads for the development of new antibacterial and antifungal agents. The exploration of these derivatives underscores the ongoing interest in leveraging the compound's framework for addressing infectious diseases (Palkar et al., 2017).

Novel Heterocyclic Systems with Pharmacological Activities

The synthesis of various fused oxazine derivatives has been pursued to discover new chemical entities with potential pharmacological activities. Mahmoud et al. (2017) reported on the preparation of compounds expected to possess antioxidant and anticancer activities, demonstrating the versatility of the pyrazolo[5,1-b][1,3]oxazine core in medicinal chemistry applications (Mahmoud et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and properties. For example, 3,5-dimethylpyrazole has been labeled with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. Given the wide range of activities exhibited by pyrazole derivatives, there could be many potential avenues for exploration .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10-8-11(2)18(17-10)6-4-15-13(20)12-9-16-19-5-3-7-21-14(12)19/h8-9H,3-7H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLLEBXKLFVBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C3N(CCCO3)N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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